2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
Description
The compound “2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide” is a structurally complex molecule featuring a chromeno[2,3-c]pyrrole core fused with a 1,3-benzodioxole moiety and an acetamide side chain. The chromeno-pyrrole system provides rigidity and planar characteristics, which may enhance binding affinity to biological targets, while the acetamide group contributes to solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C27H20N2O7 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C27H20N2O7/c28-22(30)13-33-17-8-6-16(7-9-17)24-23-25(31)18-3-1-2-4-19(18)36-26(23)27(32)29(24)12-15-5-10-20-21(11-15)35-14-34-20/h1-11,24H,12-14H2,(H2,28,30) |
InChI Key |
ABWNNTKAFRKNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the chromeno-pyrrol ring system, and the attachment of the phenoxyacetamide group. Common synthetic methods may involve:
Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Construction of Chromeno-Pyrrol Ring System: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Attachment of Phenoxyacetamide Group: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of benzodioxole and chromeno-pyrrole structures can inhibit the proliferation of cancer cells. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through molecular docking studies. It is suggested that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The compound's structure allows for effective binding to the active site of the enzyme, thereby inhibiting its activity .
Neuroprotective Effects
The neuroprotective effects of compounds containing benzodioxole moieties have been documented. The specific structure of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide suggests potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. These include the formation of the chromeno-pyrrole core followed by functionalization with benzodioxole and acetamide groups. Such synthetic strategies are crucial for optimizing biological activity and enhancing therapeutic efficacy .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study 1: Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines | Supports potential use in cancer therapy |
| Study 2: Anti-inflammatory Mechanism | Identified as a potent inhibitor of 5-lipoxygenase | Highlights application in treating inflammatory diseases |
| Study 3: Neuroprotection | Showed reduction in oxidative stress markers in neuronal cells | Suggests therapeutic potential in neurodegenerative conditions |
Mechanism of Action
The mechanism of action of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Chromeno-Pyrrole Derivatives
- Compound 3y: A structurally related chromeno-pyrrole derivative, “2-{4-[(6-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide,” shares the acetamide side chain but replaces the benzodioxole with a pyridylmethyl sulfinyl group. Its synthesis involves sulfonation and methoxy substitution, achieving a 92% yield and a melting point of 159–161°C (decomposition) .
- Compounds 9a–d: These chromeno[2,3-d]pyrimidin derivatives (e.g., 9a: 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol) feature pyrimidine rings instead of pyrrole.
Benzodioxole-Containing Analogues
- Compound 14f : “2-[3-(1,3-Benzodioxol-5-yl)-5-phenyl-1H-pyrazol-4-yl]ethanehydroxamic acid” retains the benzodioxole group but incorporates a hydroxamic acid side chain instead of acetamide. Its synthesis includes Pd/C-catalyzed hydrogenation, highlighting divergent functionalization strategies .
- Compound from : “2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide” shares the benzodioxole and acetamide groups but replaces the chromeno-pyrrole with an oxadiazole-pyrrole system. Its molecular formula (C23H20N4O6) and average mass (448.435 Da) differ significantly from the target compound .
Bioactivity and Mechanism
- Solubility : The HT-Solubility assay from (pH 6.5 phosphate buffer) reported moderate solubility for pyrrolo-pyrrole derivatives, suggesting the target compound may require similar formulation optimization .
Physicochemical Properties
Biological Activity
The compound 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article aims to consolidate the findings regarding its biological activity, including mechanisms of action and therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C28H29N5O4
- Molecular Weight : 469.56 g/mol
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , particularly through its interaction with various cellular pathways. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound appears to modulate signaling pathways associated with cell survival and apoptosis. Specifically, it has been reported to influence the PI3K/Akt and MAPK pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Antioxidant Activity
The compound also demonstrates significant antioxidant activity , which is vital for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects , potentially benefiting conditions such as neurodegenerative diseases. It may help in reducing neuronal cell death and inflammation through its antioxidant properties.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers evaluated the effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7).
- Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 25 µM.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
-
Neuroprotection in Animal Models :
- In a rodent model of oxidative stress-induced neurotoxicity, administration of the compound significantly reduced markers of oxidative damage.
- Behavioral tests indicated improved cognitive function compared to control groups.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
